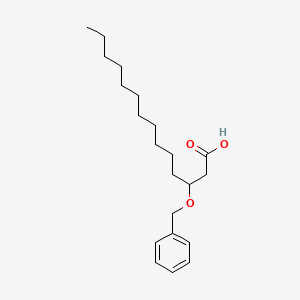

R-(3)-Benzyloxy Myristic Acid

Description

Contextualization of R-(3)-Benzyloxy Myristic Acid within Long-Chain Fatty Acid Ether Derivative Chemistry

This compound, with the chemical formula C21H34O3, is classified as a long-chain fatty acid ether derivative. targetmol.comchemical-suppliers.eu Its structure consists of a myristic acid backbone, a 14-carbon saturated fatty acid, which is substituted at the third carbon position with a benzyloxy group. chemical-suppliers.eusmolecule.com This benzyloxy group (a benzyl (B1604629) group linked through an ether bond) introduces a significant structural and electronic modification to the parent fatty acid. The presence of this bulky, aromatic ether linkage at a chiral center imparts specific stereochemical properties to the molecule, distinguishing it from its achiral and non-derivatized counterparts. smolecule.comaocs.org

Long-chain fatty acid ether derivatives are a diverse class of molecules where one or more hydroxyl groups of a fatty acid are replaced by an ether linkage. These modifications can dramatically alter the physicochemical properties of the parent fatty acid, including its solubility, melting point, and reactivity. chemical-suppliers.eu The introduction of an ether group, particularly an aromatic one like benzyloxy, can influence the molecule's interaction with biological systems, such as cellular membranes and enzymes. smolecule.com

Historical Trajectories and Initial Academic Inquiries into Stereoselective Fatty Acid Derivatization

The synthesis and study of chiral fatty acid derivatives like this compound are built upon a long history of research into stereoselective chemical transformations. The early work by chemists like Michel Eugène Chevreul in the 19th century laid the groundwork for understanding the basic structure and reactivity of fatty acids through processes like saponification. frontiersin.org However, the ability to control the three-dimensional arrangement of atoms, or stereochemistry, during a chemical reaction is a more recent and sophisticated development.

Initial forays into creating chiral fatty acid derivatives often relied on the use of naturally occurring chiral molecules as starting materials, a strategy known as chiral pool synthesis. researchgate.net Over time, more advanced methods for asymmetric synthesis emerged, allowing for the selective creation of one enantiomer over the other. researchgate.netmdpi.com Techniques such as enantioselective organocatalysis and the use of chiral auxiliaries have become pivotal in preparing enantiomerically pure hydroxy fatty acids, which are often precursors to ether derivatives. researchgate.netmdpi.com The development of chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases, has been crucial for the separation and analysis of these stereoisomers, enabling researchers to verify the enantiomeric purity of compounds like this compound. aocs.orgtandfonline.comtandfonline.com

Emerging Research Frontiers and Theoretical Frameworks for Chiral Benzyloxy Fatty Acids

Contemporary research into chiral benzyloxy fatty acids is exploring their potential in a variety of applications, driven by their unique structural features. One of the key frontiers is their use as molecular probes to investigate biological processes. smolecule.com The defined stereochemistry and the presence of the benzyloxy group allow for specific interactions with biological targets, which can help in elucidating metabolic pathways or the active sites of enzymes. dovepress.com

Theoretical frameworks, often employing computational modeling, are being developed to predict the behavior of these molecules. researchgate.net These models can help in understanding how the chiral center and the benzyloxy group influence the conformation of the fatty acid chain and its interactions with other molecules. For instance, molecular docking simulations are used to predict the binding patterns and energies of such compounds within the active sites of proteins, which is invaluable in fields like drug design. sci-hub.se Furthermore, advanced synthetic methodologies, including photocatalytic and biocatalytic approaches, are being explored to create these complex molecules with greater efficiency and selectivity. chemrxiv.orgresearchgate.net

Interdisciplinary Significance of this compound in Chemical Biology and Organic Synthesis

The significance of this compound and related compounds extends across multiple scientific disciplines. In chemical biology , it is utilized as a biochemical reagent to study lipid metabolism and the role of fatty acids in cellular signaling. invivochem.comamericanchemicalsuppliers.com Notably, it has been investigated for its role as a component of synthetic Lipid A, a crucial part of the outer membrane of Gram-negative bacteria, which has implications for immunology and vaccine development. chemical-suppliers.eubiosynth.com Some studies suggest that its methyl ester derivative can act as an adjuvant in vaccines, enhancing immune responses by activating T-cells. smolecule.combiosynth.com

In organic synthesis , this compound serves as a valuable chiral building block. The carboxylic acid and the benzyloxy group offer two distinct points for further chemical modification, allowing for the construction of more complex molecules. cymitquimica.com The benzyloxy group can also function as a protecting group for the hydroxyl functionality during multi-step syntheses, which can be selectively removed under specific conditions. This versatility makes it a useful intermediate in the synthesis of various bioactive compounds and materials. smolecule.comcymitquimica.com

Physicochemical Properties of this compound and its Methyl Ester

| Property | This compound | This compound Methyl Ester |

| CAS Number | 87357-67-3 targetmol.com | 114264-01-6 smolecule.com |

| Molecular Formula | C21H34O3 targetmol.com | C22H36O3 smolecule.com |

| Molecular Weight | 334.49 g/mol targetmol.com | 348.52 g/mol smolecule.com |

| Synonyms | (R)-3-Benzyloxytetradecanoic acid, (3R)-3-(Phenylmethoxy)tetradecanoic acid chemical-suppliers.eu | Methyl (3R)-3-(benzyloxy)tetradecanoate, (R)-3-Benzyloxytetradecanoic Acid Methyl Ester smolecule.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ether, and Ethyl Acetate (B1210297) chemical-suppliers.eu | Information not readily available, but likely soluble in similar organic solvents. |

Asymmetric Synthesis Strategies

Asymmetric synthesis encompasses a range of techniques that introduce a new chiral center into a molecule with a preference for one enantiomer over the other. These strategies are broadly categorized into methods utilizing chiral auxiliaries and those employing asymmetric catalysis. Both approaches have been pivotal in the enantioselective synthesis of complex molecules like this compound.

Chiral Auxiliaries in Stereocontrolled Construction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a non-chiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. nih.gov Once the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This methodology is a robust and well-established strategy for asymmetric synthesis.

A common and effective class of chiral auxiliaries are the Evans-type oxazolidinones. In a potential synthetic route to this compound, an achiral carboxylic acid derivative is first acylated to an Evans auxiliary. The resulting N-acyloxazolidinone can then be converted into a specific enolate isomer through the use of a suitable base. The steric bulk of the substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face.

For the synthesis of the this compound backbone, a key step would involve the diastereoselective alkylation of an enolate derived from an N-acyloxazolidinone. The control mechanism relies on the formation of a rigid, chelated transition state where the metal cation of the base coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This conformation, combined with the steric hindrance provided by the auxiliary's substituent (e.g., a benzyl or isopropyl group), dictates the trajectory of the incoming electrophile, leading to the formation of one diastereomer in significant excess. The choice of base and reaction conditions is crucial for achieving high diastereoselectivity.

| Chiral Auxiliary | Substrate | Base | Electrophile | Key Transformation | Expected Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | N-lauroyl oxazolidinone | Sodium bis(trimethylsilyl)amide | Benzyl chloromethyl ether | Diastereoselective Alkylation | >95:5 |

| (S)-4-benzyloxazolidin-2-one | N-lauroyl oxazolidinone | Lithium diisopropylamide | Benzyl bromomethyl ether | Diastereoselective Alkylation | >90:10 |

Following the diastereoselective transformation, the chiral auxiliary must be cleaved to release the desired product, in this case, the precursor to this compound. The cleavage conditions need to be mild enough to avoid racemization of the newly formed stereocenter or decomposition of the product. Common methods for the removal of oxazolidinone auxiliaries include hydrolysis with aqueous lithium hydroxide (B78521) or transesterification with a metal alkoxide. For the synthesis of a carboxylic acid, hydrolysis is the preferred method. The choice of reagent and reaction conditions can be optimized to ensure high yield and preservation of the enantiomeric purity of the final product.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of synthesizing the precursor to this compound, an organocatalytic asymmetric aldol (B89426) reaction could be a viable strategy. This would involve the reaction of a long-chain aldehyde with a suitable two-carbon nucleophile, catalyzed by a chiral amine, such as proline or its derivatives.

The mechanism of chiral induction in a proline-catalyzed aldol reaction involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst. This enamine then reacts with the electrophile, with the stereochemical outcome being controlled by the steric and electronic properties of the catalyst and the transition state geometry. The resulting aldol adduct would be a β-hydroxy aldehyde, which can then be oxidized to the corresponding carboxylic acid, (R)-3-hydroxytetradecanoic acid. Subsequent protection of the hydroxyl group as a benzyl ether would yield the target molecule. While this approach is elegant, achieving high enantioselectivity for long-chain aliphatic aldehydes can be challenging.

| Organocatalyst | Aldehyde Substrate | Nucleophile | Key Transformation | Reported Enantiomeric Excess (ee) for similar substrates |

|---|---|---|---|---|

| (S)-Proline | Dodecanal | Acetaldehyde | Asymmetric Aldol Reaction | 80-95% |

| (S)-Diphenylprolinol silyl (B83357) ether | Dodecanal | Glyoxylate | Asymmetric Aldol Reaction | >90% |

Transition metal catalysis offers a powerful toolkit for asymmetric synthesis. A key strategy for the synthesis of (R)-3-hydroxytetradecanoic acid, the precursor to this compound, is the asymmetric hydrogenation of a β-keto ester. In this approach, ethyl 3-oxotetradecanoate is reduced using hydrogen gas in the presence of a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, complexed with a chiral ligand.

The chiral ligand, which is the source of asymmetry, coordinates to the metal center and creates a chiral environment. The substrate coordinates to this chiral metal complex in a specific orientation, leading to the delivery of hydrogen to one face of the ketone, resulting in the formation of one enantiomer of the β-hydroxy ester in excess. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity and conversion. Following the asymmetric hydrogenation, the ester is hydrolyzed to the carboxylic acid, and the hydroxyl group is then benzylated.

| Metal Catalyst | Chiral Ligand | Substrate | Key Transformation | Reported Enantiomeric Excess (ee) for similar substrates |

|---|---|---|---|---|

| Ru(OAc)₂ | (R)-BINAP | Ethyl 3-oxotetradecanoate | Asymmetric Hydrogenation | >98% |

| [Rh(COD)Cl]₂ | (R,R)-Me-DuPhos | Methyl 3-oxotetradecanoate | Asymmetric Hydrogenation | >95% |

Advanced Stereoselective Synthetic Methodologies for this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. This compound, a derivative of tetradecanoic acid, is a chiral molecule whose biological and chemical properties are intrinsically linked to its stereochemistry. Achieving high enantiomeric purity is therefore critical. This article details advanced stereoselective synthetic methodologies employed for the synthesis of the (R)-enantiomer of 3-Benzyloxy Myristic Acid, focusing on biocatalytic methods, chiral pool approaches, and asymmetric dihydroxylation.

2 Biocatalytic Transformations for Enantioselective Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.com Enzymes, particularly lipases, are widely used for the synthesis of chiral intermediates due to their stereoselectivity, regioselectivity, and chemoselectivity. nih.gov

The enantioselective synthesis of the direct precursor to this compound, which is (R)-3-hydroxytetradecanoic acid, can be efficiently achieved through biocatalytic transformations. A key strategy involves the enzymatic kinetic resolution of a racemic mixture. For instance, the hydrolysis of racemic methyl 3-hydroxytetradecanoate (B1260086) catalyzed by porcine pancreas lipase (B570770) (PPL) in an aqueous medium provides a highly effective route to the desired (R)-acid. researcher.life This method is considered environmentally friendly as it avoids the use of harsh chemicals and organic solvents. researcher.life The enzyme selectively hydrolyzes the (R)-ester to the corresponding (R)-acid, leaving the unreacted (S)-ester. This high degree of enantioselectivity is crucial for producing optically pure compounds required for further synthesis. researcher.life

3 Enzyme-Mediated Kinetic Resolution and Chiral Pool Approaches

Enzyme-mediated kinetic resolution (KR) is a preferred industrial method for separating racemic mixtures. nih.gov This technique exploits the ability of enzymes to preferentially catalyze the reaction of one enantiomer over the other. The primary drawback of a standard KR is a maximum theoretical yield of 50% for the desired enantiomer.

For the synthesis of this compound, the key precursor is (R)-3-hydroxytetradecanoic acid. The kinetic resolution of its racemic methyl ester serves as a prime example of this methodology. Research has demonstrated that porcine pancreas lipase can resolve racemic methyl 3-hydroxytetradecanoate, affording (R)-3-hydroxytetradecanoic acid with an enantiomeric excess (ee) of over 99% and a high enantiomeric ratio (E > 900). researcher.life The unreacted methyl (S)-3-hydroxytetradecanoate can also be recovered with high enantiopurity (98% ee). researcher.life This allows for the separation and utilization of both enantiomers, a significant advantage in synthetic efficiency.

Lipases are among the most robust and widely used enzymes for kinetic resolutions due to their commercial availability, broad substrate specificity, and stability in organic solvents. units.it They effectively catalyze the enantioselective acylation of alcohols and the hydrolysis of esters. mdpi.com

In the context of preparing this compound, the lipase-catalyzed hydrolysis of racemic methyl 3-hydroxytetradecanoate is a highly effective strategy. The reaction conditions, such as the substrate-to-lipase ratio and reaction time, can be optimized to achieve high conversion and enantioselectivity. researcher.life For example, using porcine pancreas lipase at a 3:1 substrate/lipase weight ratio resulted in 43% conversion and >99% ee for the desired (R)-acid after 7 hours. researcher.life This demonstrates the precise control that can be exerted in lipase-catalyzed resolutions to obtain enantiomerically pure building blocks.

Table 1: Lipase-Catalyzed Resolution of Methyl 3-Hydroxytetradecanoate researcher.life

| Substrate/Lipase Ratio (w/w) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) of (R)-acid | Enantiomeric Ratio (E) |

| 3:1 | 7 | 43 | >99 | >900 |

| 1:1 | 7 | 60 | - | - |

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This approach is highly efficient as it incorporates a pre-existing stereocenter, which is then preserved and elaborated throughout the synthetic sequence. wikipedia.org Common sources for the chiral pool include carbohydrates, amino acids, terpenes, and hydroxy acids. wikipedia.orgresearchgate.net

The synthesis of (R)-3-hydroxy fatty acids, the precursors to this compound, can be achieved by leveraging natural product scaffolds. A notable example is the use of levoglucosenone (B1675106) (LGO), a chiral synthon derived from the pyrolysis of cellulosic waste. nih.govresearchgate.net The inherent chirality of LGO allows for the synthesis of 3-hydroxy-fatty acids with the desired (R)-configuration without requiring an enantioselective step. nih.gov A synthetic pathway starting from LGO can involve key steps such as Michael addition, Baeyer–Villiger oxidation, and cross-metathesis for chain elongation to achieve the desired C14 (myristic acid) backbone. nih.gov This strategy is not only stereochemically efficient but also aligns with the principles of green chemistry by utilizing a biosourced starting material. nih.gov

The synthesis can also commence from simpler, industrially available chiral building blocks. enamine.net Compounds such as (R)-3-hydroxybutyric acid, (R)-epichlorohydrin, or methyl (R)-3-hydroxy-2-methylpropionate (the "Roche ester") are commercially produced in high enantiopurity and serve as versatile starting points. researchgate.net

For instance, a synthesis could start with an (R)-configured four-carbon building block like (R)-4-chloro-3-hydroxybutyronitrile. sigmaaldrich.com The synthesis would then involve the conversion of the nitrile group to a carboxylic acid or an intermediate that can be coupled with a ten-carbon fragment. This chain elongation could be accomplished through various standard organic reactions, such as Grignard reactions with a C10 alkyl magnesium bromide on an aldehyde derived from the chiral block, followed by oxidation. This approach leverages the readily available chirality of simple molecules to construct the more complex target structure.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxytetradecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-13-16-20(17-21(22)23)24-18-19-14-11-10-12-15-19/h10-12,14-15,20H,2-9,13,16-18H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCDVTWILZGAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Stereoselective Synthetic Methodologies for R 3 Benzyloxy Myristic Acid

4 Sharpless Asymmetric Dihydroxylation Applications

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.org The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand and a stoichiometric reoxidant. wikipedia.org The choice of ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates the facial selectivity of the dihydroxylation, allowing for predictable synthesis of either enantiomer of the resulting diol. organic-chemistry.orgwikipedia.org

In a potential synthesis of R-(3)-Benzyloxy Myristic Acid, the SAD reaction could be applied to an alkene precursor to install the required stereochemistry. A plausible route would start with an α,β-unsaturated ester, such as benzyl (B1604629) tetradec-2-enoate.

Asymmetric Dihydroxylation : Treatment of benzyl tetradec-2-enoate with AD-mix-β would stereoselectively add two hydroxyl groups across the double bond to yield benzyl (2R,3R)-2,3-dihydroxytetradecanoate.

Selective Manipulation : The resulting diol would then require selective chemical manipulation. The hydroxyl group at the C2 position could be removed through a sequence of reactions, such as selective protection of the C3 hydroxyl, activation of the C2 hydroxyl (e.g., tosylation), and subsequent reductive deoxygenation.

Final Steps : Following the removal of the C2 hydroxyl and deprotection of the C3 hydroxyl, the resulting (R)-3-hydroxytetradecanoate benzyl ester would be obtained. The benzyl group on the alcohol can be introduced via Williamson ether synthesis, and final saponification of the ester would yield the target molecule, this compound.

This method showcases the utility of catalytic asymmetric reactions to create key stereocenters with high enantioselectivity, forming the foundation for the synthesis of complex chiral molecules. nih.gov

Optimization of Reaction Parameters and Process Efficiency

The successful synthesis of this compound with high stereoselectivity and yield hinges on the careful optimization of various reaction parameters. These factors can significantly influence the reaction's kinetics, equilibrium, and the stereochemical outcome.

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the rate and stereoselectivity of a reaction. rsc.orgresearchgate.net Solvents can influence the solubility of reactants, the stability of transition states, and the aggregation state of reagents. rsc.org In the context of stereoselective synthesis, chiral solvents have been explored as a means of inducing or enhancing enantioselectivity. nih.govresearchgate.net The solvent's polarity, viscosity, and ability to form hydrogen bonds can all play a role in the reaction mechanism. researchgate.net For instance, in alkylation reactions, the solvent can affect the conformation of the transition state, thereby influencing which stereoisomer is preferentially formed.

The kinetics of the reaction, or the rate at which it proceeds, are also heavily dependent on the solvent. A solvent that effectively solvates the reactants and stabilizes the transition state will generally lead to a faster reaction rate. The study of reaction kinetics provides valuable insights into the reaction mechanism and allows for the determination of optimal reaction times, preventing the formation of byproducts due to prolonged reaction periods.

| Solvent Property | Effect on Reaction | Example |

| Polarity | Can influence the solubility of reactants and the stability of charged intermediates or transition states. | A more polar solvent may accelerate reactions involving polar species. |

| Protic/Aprotic | Protic solvents can hydrogen bond with reactants, potentially altering their reactivity. | In nucleophilic substitution reactions, aprotic solvents can enhance the nucleophilicity of anions. |

| Coordinating Ability | Solvents can coordinate to metal catalysts, affecting their activity and selectivity. | Tetrahydrofuran (THF) can coordinate to Lewis acidic metal centers. |

| Chirality | Chiral solvents can create a chiral environment that can influence the stereochemical outcome of a reaction. nih.govresearchgate.net | The use of (R)-limonene as a chiral solvent has been shown to induce high enantioselectivity in certain reactions. nih.gov |

Temperature and Pressure Influence on Stereoselectivity and Yield

Temperature is a critical parameter in controlling the outcome of chemical reactions. According to the Arrhenius equation, reaction rates generally increase with temperature. jeeadv.ac.in However, in stereoselective reactions, the effect of temperature on the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) can be more complex. rsc.org Often, lower temperatures lead to higher stereoselectivity because the small energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. Conversely, higher temperatures can sometimes lead to an inversion of stereoselectivity. rsc.org There is an optimal temperature range for maximizing both yield and stereoselectivity, which must be determined experimentally for each specific reaction.

Pressure can also influence chemical reactions, particularly those involving gaseous reagents or those that proceed with a change in volume. researchgate.netnih.gov For solution-phase reactions, high pressure can favor reactions that have a negative activation volume, meaning the transition state is more compact than the reactants. While less commonly manipulated than temperature, pressure can be a useful tool for optimizing certain reactions.

| Parameter | General Effect on Yield | General Effect on Stereoselectivity |

| Temperature | Increasing temperature generally increases reaction rate and can improve yield by overcoming activation energy barriers. | Lower temperatures often favor higher stereoselectivity. There may be an optimal temperature for a balance of yield and stereoselectivity. |

| Pressure | Can influence reactions with a change in volume. For gas-phase reactants, higher pressure increases concentration and reaction rate. | Can affect the equilibrium between different transition states, potentially influencing stereoselectivity. |

Catalyst Loading and Ligand Optimization

In catalytic asymmetric synthesis, the catalyst and its associated ligands are of paramount importance. The catalyst loading, or the amount of catalyst used relative to the substrate, is a key parameter to optimize. While a higher catalyst loading can lead to a faster reaction, it also increases costs and can complicate product purification. Therefore, the goal is to find the minimum catalyst loading that provides an acceptable reaction rate and high yield.

The ligand, a molecule that binds to the metal center of a catalyst, plays a crucial role in determining the stereochemical outcome of the reaction. nih.gov Chiral ligands create a chiral environment around the metal center, which directs the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. The process of ligand optimization involves screening a library of ligands with varying steric and electronic properties to identify the one that provides the highest stereoselectivity and reactivity for a given transformation. nih.gov This systematic approach, sometimes aided by computational modeling, is a cornerstone of modern asymmetric catalysis. chemrxiv.org

| Factor | Influence on the Reaction |

| Catalyst Loading | Affects the reaction rate. Higher loading generally leads to a faster reaction but increases cost. |

| Ligand Structure | Crucial for stereoselectivity. The steric and electronic properties of the ligand create a chiral environment that directs the reaction pathway. |

| Metal Precursor | The choice of metal and its oxidation state can influence the catalytic activity and selectivity. |

| Activator/Co-catalyst | Some catalytic systems require an activator or co-catalyst to generate the active catalytic species. |

Synthetic Routes to Precursors and Key Intermediates

The synthesis of this compound hinges on the stereoselective construction of its core precursor, an enantiomerically pure form of a 3-hydroxytetradecanoic acid derivative. The critical step in these synthetic pathways is the establishment of the chiral center at the C-3 position with the desired (R)-configuration. Subsequently, the hydroxyl group is protected as a benzyl ether to yield the final target's immediate precursors. Methodologies to achieve this stereochemical control are diverse, with asymmetric hydrogenation of β-keto esters and the use of chiral auxiliaries being prominent strategies.

A pivotal intermediate in many synthetic approaches is the β-hydroxy ester, specifically an ester of (R)-3-hydroxytetradecanoic acid. This compound provides the necessary carbon skeleton and the correctly configured stereocenter. One of the most effective methods for accessing these chiral β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-keto esters. harvard.eduacs.org This reaction utilizes chiral catalysts to stereoselectively reduce the ketone functionality.

The ruthenium-BINAP catalyst system, developed by Noyori and his colleagues, is a benchmark for this transformation. harvard.edu In this approach, a β-keto ester such as methyl 3-oxotetradecanoate is hydrogenated under pressure in the presence of a chiral ruthenium catalyst. The choice of the BINAP ligand enantiomer dictates the stereochemical outcome; for instance, an (R)-BINAP ligand typically yields the (R)-β-hydroxy ester. harvard.edu This method is highly efficient, often providing the desired product in high yield and with excellent enantiomeric purity. harvard.eduacs.org The reaction is sensitive to conditions, but optimized procedures allow for high catalyst turnover and selectivity. nih.gov

Another powerful strategy involves the use of chiral auxiliaries to direct stereoselective reactions. sigmaaldrich.comtcichemicals.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to control the stereochemical course of a reaction. Evans oxazolidinone auxiliaries are widely used for stereoselective aldol (B89426) reactions, which can be adapted to synthesize β-hydroxy carbonyl compounds. tcichemicals.com

In this approach, the chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with lauroyl chloride (dodecanoyl chloride) to form an N-acyloxazolidinone. This intermediate then undergoes a diastereoselective aldol reaction with an appropriate acetate (B1210297) enolate equivalent. The steric influence of the auxiliary directs the incoming electrophile to generate a β-hydroxy product with a specific stereochemistry. After the desired stereocenter is set, the auxiliary is cleaved under mild conditions (e.g., hydrolysis or alcoholysis) to release the chiral β-hydroxy acid or ester, and the auxiliary can often be recovered and reused.

Once the key intermediate, (R)-3-hydroxytetradecanoic acid or its ester, is obtained with high enantiomeric purity, the final step before arriving at the target compound is the protection of the secondary alcohol. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), followed by reaction with benzyl bromide to form the benzyl ether. This yields the immediate precursor, this compound ester, which can be saponified to the final acid if necessary.

Derivatization, Analog Synthesis, and Chemical Probe Development of R 3 Benzyloxy Myristic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, readily undergoing esterification and amidation to generate a diverse library of compounds. These reactions are fundamental for probing how changes in steric bulk, electronics, and hydrogen-bonding capacity at the carboxyl terminus affect biological interactions.

Synthesis of Alkyl and Aryl Esters for Structure-Activity Relationship Studies

The conversion of the carboxylic acid to various alkyl and aryl esters is a common strategy to modulate lipophilicity and steric profile, which can influence cell permeability and target engagement. The synthesis of simple alkyl esters, such as the methyl ester, can be achieved through standard acid-catalyzed esterification with the corresponding alcohol, like methanol. smolecule.com More complex esters can be synthesized for SAR studies to investigate the impact of different ester groups on biological activity. nih.gov

For instance, the synthesis of benzyl (B1604629) esters can be accomplished using reagents like 2-benzyloxypyridine, which, upon methylation, generates a reactive intermediate for esterifying the carboxylic acid. beilstein-journals.org These ester derivatives serve as valuable tools in drug development and as probes for studying fatty acid metabolism. smolecule.com The synthesis of these esters often involves the activation of the carboxylic acid or the use of specific coupling agents to facilitate the reaction with a wide range of alcohols.

Table 1: Synthesis of Representative Esters of R-(3)-Benzyloxy Myristic Acid

| Ester Type | Reagent/Method | Purpose | Reference |

|---|---|---|---|

| Methyl Ester | Methanol, Acid Catalyst | Probe for fatty acid metabolism | smolecule.com |

| Benzyl Ester | 2-Benzyloxypyridine, Methyl Triflate | SAR studies, protection group | beilstein-journals.org |

| Complex Esters | Acylation of Substrate Hydroxyls (e.g., sugars) | Synthesis of complex lipid analogs | nih.gov |

Formation of Substituted Amides and Hydrazones

Amidation of the carboxylic acid group introduces a hydrogen-bond donor and alters the geometry at the terminus of the molecule. The synthesis of amides is typically achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction often requires activating the carboxylic acid with reagents such as 1,3-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov This method has been used to couple (R)-3-benzyloxy-tetradecanoic acid to amine-containing molecules, demonstrating a key derivatization pathway. nih.govoup.comoup.com The creation of diverse amide libraries is a powerful approach for extensive SAR studies. nih.govmdpi.com

Furthermore, the carboxylic acid can be converted into hydrazones. This transformation typically proceeds via the formation of an acyl hydrazide, by reacting the acid or its ester with hydrazine, followed by condensation with an aldehyde or ketone. rroij.comnih.gov These hydrazone derivatives expand the chemical space available for biological screening, as the N-acyl hydrazone moiety is a key pharmacophore in many biologically active compounds. rroij.com

Table 2: Synthesis of Amide and Hydrazone Derivatives

| Derivative | Key Reagents | Intermediate | Application | Reference |

|---|---|---|---|---|

| Substituted Amide | Amine, DCC, DMAP | Activated Ester/Acyl Intermediate | SAR, Lipid Synthesis | nih.govnih.gov |

| Hydrazone | Hydrazine, Aldehyde/Ketone | Acyl Hydrazide | Bioactive Compound Synthesis | rroij.comnih.gov |

Modifications and Replacements of the Benzyloxy Moiety

The benzyloxy group at the C-3 position is another critical site for modification. Altering this group can impact the molecule's conformation, electronic properties, and metabolic stability.

Cleavage of the Benzyl Ether and Subsequent Functionalization

The benzyl ether can be cleaved to unveil the C-3 hydroxyl group, which can then be further functionalized. A standard method for this deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C), which reduces the benzyl ether to yield the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgyoutube.com This method is clean and efficient but may not be suitable for molecules containing other reducible functional groups. organic-chemistry.org

Alternative methods using Lewis acids, such as a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can also achieve debenzylation under mild conditions and tolerate a wider range of functional groups. organic-chemistry.orgatlanchimpharma.com For substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, oxidative cleavage is highly effective. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively remove the PMB group in the presence of other acid-sensitive groups. nih.govorganic-chemistry.org Once the hydroxyl group is exposed, it can be acylated with other fatty acids or functional groups to create novel lipid structures. nih.gov

Table 3: Comparison of Benzyl Ether Cleavage Methods

| Method | Reagents | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high-yielding | Cleaves standard benzyl ethers | organic-chemistry.orgyoutube.com |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, tolerates other groups | High functional group compatibility | organic-chemistry.orgatlanchimpharma.com |

| Oxidative Cleavage (for PMB) | DDQ | Selective for electron-rich benzyls | Cleaves PMB in presence of Bn | nih.govorganic-chemistry.org |

Introduction of Alternative Aryl or Heterocyclic Substituents

Replacing the benzyl group with other aryl or heterocyclic moieties is a key strategy for developing analogs with potentially improved or novel biological activities. For example, analogs containing a p-methoxybenzyloxy group have been synthesized and utilized in the construction of complex lipids. nih.gov The synthesis of such analogs would involve using the appropriately substituted benzyl alcohol in the initial synthetic steps. This modification allows for the systematic exploration of electronic and steric effects at the C-3 position. The introduction of heterocyclic rings in place of the phenyl ring can introduce new hydrogen bonding capabilities, alter solubility, and provide novel intellectual property.

Functionalization and Elongation of the Alkyl Chain

The long undecyl chain of this compound provides a lipophilic tail that is crucial for its interaction with lipid bilayers and hydrophobic pockets of target proteins. Modifying this chain can significantly alter the molecule's physical properties and biological function.

Functionalization of the alkyl chain can be achieved through various synthetic transformations, although this is often more challenging than modifying the carboxylic acid or benzyloxy groups. One approach involves the use of microorganisms or isolated enzyme systems capable of terminal (ω-) or sub-terminal hydroxylation of fatty acids and their esters. frontiersin.orgnih.gov For example, enzyme systems from Pseudomonas putida have been shown to ω-oxidize medium-chain fatty acids, introducing a hydroxyl group at the terminal position of the alkyl chain. frontiersin.orgnih.gov This biotransformation creates a new site for further derivatization.

Table 4: Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | (R)-3-Benzyloxytetradecanoic Acid |

| 1,3-Dicyclohexylcarbodiimide | DCC |

| 4-Dimethylaminopyridine | DMAP |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ |

| p-Methoxybenzyl | PMB |

| Boron trichloride–dimethyl sulfide | BCl₃·SMe₂ |

Stereoselective Introduction of Additional Chiral Centers

The introduction of additional chiral centers into the backbone of this compound allows for a detailed exploration of the stereochemical requirements for its biological targets. Synthetic strategies to achieve this often involve the stereoselective functionalization of the alkyl chain.

One common approach is the asymmetric synthesis of hydroxy fatty acids, which can be adapted for this compound. mdpi.com For instance, starting with a suitable precursor derived from this compound, an organocatalytic epoxidation of an unsaturated derivative could be employed to introduce a new chiral epoxide ring at a specific position on the alkyl chain. mdpi.com Subsequent ring-opening of this epoxide with various nucleophiles would yield a range of derivatives with a new, stereochemically defined hydroxyl group and another adjacent chiral center. The choice of catalyst and reaction conditions is crucial for controlling the diastereoselectivity of this process.

Another powerful method involves the use of chiral auxiliaries or catalysts in reactions that create new carbon-carbon bonds. For example, a chiral auxiliary attached to a fragment of the myristic acid chain could direct the stereoselective addition of a Grignard or organolithium reagent, thereby establishing a new chiral center. Subsequent removal of the auxiliary would furnish the derivatized this compound analog. These methods provide access to a library of diastereomers, each with a unique three-dimensional arrangement of substituents, which is invaluable for detailed SAR studies. nih.govacs.org

The table below summarizes potential strategies for introducing additional chiral centers:

| Strategy | Key Reaction | Potential Outcome |

| Organocatalytic Epoxidation | Asymmetric epoxidation of an unsaturated analog | Diastereomerically enriched epoxy-fatty acid derivatives |

| Chiral Auxiliary Control | Stereoselective alkylation or addition reactions | Diastereomeric analogs with new C-C bonds |

| Enzymatic Resolution | Kinetic resolution of a racemic intermediate | Enantiomerically pure building blocks for further synthesis |

Selective Halogenation and Subsequent Transformations

Selective halogenation of this compound opens up a wide array of subsequent chemical transformations, allowing for the introduction of diverse functional groups. Halogenated derivatives serve as versatile intermediates for cross-coupling reactions, nucleophilic substitutions, and the synthesis of radiolabeled probes.

A key challenge in the halogenation of this compound is achieving regioselectivity along the aliphatic chain while preserving the existing stereocenter and the benzyl ether protecting group. One established method for the halogenation of carboxylic acids is the Hunsdiecker reaction or its modern variants, which involve the conversion of the carboxylic acid to a silver salt followed by treatment with a halogen. acs.orgnih.gov However, this method results in a chain-shortened product (decarboxylative halogenation).

For α-halogenation, the Hell-Volhard-Zelinsky reaction is a classic method, though its harsh conditions might not be compatible with the benzyl ether. masterorganicchemistry.com Milder, more selective methods are often preferred. For instance, the carboxylic acid can be converted to an enolate or silyl (B83357) ketene (B1206846) acetal, which can then be reacted with an electrophilic halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen at the α-position.

Halogenation at other positions on the alkyl chain typically requires the prior introduction of a functional group, such as a double bond. The addition of hydrogen halides or the use of halonium ion-mediated cyclization reactions on an unsaturated precursor of this compound can provide access to a variety of regio- and stereoisomeric halo-derivatives.

The following table outlines potential halogenation strategies:

| Position | Method | Reagent(s) | Subsequent Transformations |

| α-position | Enolate halogenation | LDA, NBS/NCS | Alkylation, cross-coupling |

| ω-position | From a ω-hydroxy precursor | Appel reaction (CBr4, PPh3) | Azide (B81097)/alkyne introduction for click chemistry |

| Specific internal position | From an unsaturated precursor | Electrophilic addition (e.g., HBr) | Elimination, substitution |

Synthesis of Stereoisomeric and Diastereomeric Analogues for Comparative Studies

The synthesis of all possible stereoisomers and diastereomers of a biologically active molecule is a cornerstone of medicinal chemistry, as it allows for a definitive assessment of the role of each chiral center in the molecule's activity. nih.govrsc.org For this compound, this involves synthesizing not only its enantiomer, S-(3)-Benzyloxy Myristic Acid, but also diastereomers where additional chiral centers have been introduced.

The synthesis of the enantiomer, S-(3)-Benzyloxy Myristic Acid, can be achieved through a parallel synthetic route using the corresponding S-configured starting materials. Comparative biological evaluation of the R- and S-enantiomers can reveal whether the biological target exhibits stereospecific recognition.

When additional chiral centers are introduced, as described in section 3.3.1, a library of diastereomers can be generated. nih.govacs.org For example, if a new chiral center is introduced at the C-4 position, four possible stereoisomers would exist: (3R, 4R), (3R, 4S), (3S, 4R), and (3S, 4S). Each of these isomers needs to be synthesized in high purity to enable unambiguous biological testing. This is often accomplished through stereoselective synthesis or by separating diastereomeric mixtures using chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC). google.com

The systematic evaluation of these stereoisomeric and diastereomeric analogues in biological assays provides a detailed understanding of the pharmacophore, the three-dimensional arrangement of functional groups required for optimal interaction with the biological target. nih.govescholarship.org

Bioconjugation Strategies for Fluorescent or Affinity Probes

To visualize the cellular localization and identify the binding partners of this compound, it is often necessary to attach a reporter group, such as a fluorescent dye or an affinity tag like biotin. nih.govnih.gov This process, known as bioconjugation, requires chemical strategies that allow for the stable and specific linkage of the reporter group to the fatty acid without significantly altering its biological activity.

A common strategy involves the introduction of a bioorthogonal handle, such as an azide or a terminal alkyne, into the structure of this compound. researchgate.netacs.org This handle can then be selectively reacted with a reporter group containing a complementary functional group via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

The bioorthogonal handle is typically installed at a position on the fatty acid that is tolerant of modification, often at the terminus of the alkyl chain (the ω-position). This can be achieved by starting the synthesis with a precursor that already contains the handle or by functionalizing a terminal hydroxyl or halide group.

For example, a derivative of this compound with a terminal alkyne can be synthesized. This alkyne-tagged probe can then be incubated with cells or cell lysates and subsequently reacted with an azide-functionalized fluorophore (e.g., an azide-rhodamine) for visualization by fluorescence microscopy or in-gel fluorescence scanning. researchgate.net Alternatively, reaction with an azide-biotin tag allows for the affinity purification of binding proteins, which can then be identified by mass spectrometry. nih.gov

The table below details common bioconjugation strategies:

| Reporter Group | Linkage Chemistry | Bioorthogonal Handle on Fatty Acid | Application |

| Fluorescent Dye (e.g., Rhodamine, Fluorescein) | Click Chemistry (CuAAC or SPAAC) | Terminal alkyne or azide | Fluorescence microscopy, flow cytometry |

| Affinity Tag (e.g., Biotin) | Click Chemistry (CuAAC or SPAAC) | Terminal alkyne or azide | Affinity purification, pull-down assays |

| Amide Bond Formation | EDC/NHS coupling | Carboxylic acid | Direct labeling (may alter activity) |

These chemical probes are powerful tools for chemical biology, enabling the detailed study of the molecular mechanisms of action of this compound and other lipid molecules. rockefeller.edu

Mechanistic Investigations of R 3 Benzyloxy Myristic Acid at the Molecular and Cellular Level in Vitro and Cellular Models

Investigation of Immunomodulatory Mechanisms (In Vitro/Cellular Models)

R-(3)-Benzyloxy Myristic Acid has been identified as a synthetic molecule capable of modulating immune responses, a function that has been explored through various in vitro and cellular models. These investigations have focused on its ability to influence key cells of the adaptive immune system, including T-lymphocytes and dendritic cells, and to enhance downstream effector functions such as antibody production.

Research indicates that this compound acts as an adjuvant, possessing the ability to activate antigen-specific CD4+ and CD8+ T-cells. biosynth.comsmolecule.com In vitro studies demonstrate that in the presence of a specific antigen, this compound promotes T-cell proliferation. biosynth.com The activation of T-lymphocytes is a critical step in the development of an adaptive immune response and is characterized by the upregulation of specific cell surface markers. termedia.pl In cellular assays, T-cell activation can be quantified by measuring the increased expression of markers such as CD25 and CD69 on the cell surface following stimulation. termedia.plresearchgate.net The mechanism involves an increase in the expression of co-stimulatory molecules on these T-cells, which enhances the efficiency of the immune response. biosynth.com

Table 1: Representative In Vitro T-Cell Activation Markers Modulated by this compound

| Cell Type | Activation Marker | Change in Expression (vs. Control) | Functional Significance |

| CD4+ T-cells | CD25 (IL-2Rα) | Increased | Proliferation, Differentiation |

| CD69 | Increased | Early activation, Tissue retention | |

| CD8+ T-cells | CD25 (IL-2Rα) | Increased | Proliferation, Cytotoxic potential |

| CD69 | Increased | Early activation, Effector function |

This table is a representative illustration of expected outcomes based on the compound's described function as a T-cell activator.

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that form a crucial link between the innate and adaptive immune systems. cellbiopharm.comdovepress.com The immunomodulatory effects of this compound are linked to its capacity to stimulate these cells. biosynth.com In vitro models show that stimulation of DCs induces their maturation, a process characterized by the upregulation of co-stimulatory molecules like CD80 and CD86. dovepress.com These molecules are essential for providing the secondary signals required for T-cell activation. dovepress.com

Upon maturation, DCs enhance their ability to process antigens and present the resulting peptides on Major Histocompatibility Complex (MHC) class I and class II molecules. nih.gov The presentation of antigenic peptides via MHC molecules is the primary signal for the activation of CD8+ and CD4+ T-cells, respectively. nih.gov By promoting DC stimulation and maturation, this compound facilitates more robust antigen presentation, thereby amplifying the subsequent T-cell response. biosynth.com

Table 2: Effect of this compound on Dendritic Cell Maturation Markers (In Vitro)

| Cell Surface Marker | Function | Expected Outcome with Compound |

| MHC Class I | Presents endogenous antigens to CD8+ T-cells | Upregulation |

| MHC Class II | Presents exogenous antigens to CD4+ T-cells | Upregulation |

| CD80 (B7-1) | Co-stimulation of T-cells | Upregulation |

| CD86 (B7-2) | Co-stimulation of T-cells | Upregulation |

This table represents the anticipated effects on dendritic cells based on the compound's described stimulatory activity.

A key consequence of enhanced CD4+ T-cell and dendritic cell activation is the subsequent increase in antigen-specific antibody production by B-cells. biosynth.com In vitro assays using peripheral blood mononuclear cells (PBMCs) can be used to evaluate the functions of memory B-cells and their differentiation into antibody-secreting plasma cells. frontiersin.org This process is heavily dependent on cell-to-cell interactions, particularly the help provided by activated CD4+ T-cells. frontiersin.org By stimulating the upstream components of the adaptive immune response, this compound has been shown to be an efficient method for enhancing the production of antigen-specific antibodies in vitro. biosynth.com This suggests that the compound effectively supports the entire cascade of events, from antigen presentation to the final humoral response. biosynth.comevitria.com

Interactions with Lipid Metabolism Enzymes and Pathways (In Vitro)

The structure of this compound, as an analog of the naturally occurring myristic acid, suggests potential interactions with cellular pathways involving fatty acids, most notably protein N-myristoylation.

N-Myristoyltransferase (NMT) is the enzyme responsible for catalyzing the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins. frontiersin.org This modification is crucial for the function of the target proteins. researchgate.net Analogs of myristic acid have been designed to act as alternative substrates or inhibitors of NMT, thereby serving as tools to probe its function or as potential therapeutic agents. nih.govwikipedia.org

The inhibitory potential of compounds like this compound against NMT can be evaluated in vitro through enzymatic assays. These assays measure the compound's ability to block the myristoylation of a peptide or protein substrate. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce NMT activity by 50%. Myristic acid derivatives have been shown to inhibit NMT with varying potencies. researchgate.net

Table 3: Representative Inhibition Data for Myristic Acid Analogs against N-Myristoyltransferase (NMT)

| Compound Type | Target Organism | IC50 (µM) | Reference Type |

| Myristic Acid Analog 1 | Candida albicans | 1.5 | Antifungal Study |

| Myristic Acid Analog 2 | Leishmania donovani | 0.8 | Anti-parasitic Study |

| Myristic Acid Analog 3 | Human | 5.2 | Antiviral Study |

| Myristic Acid Analog 4 | Aspergillus niger | 2.1 | Antifungal Study |

This table is illustrative of the types of kinetic data generated for NMT inhibitors and does not represent specific data for this compound, but provides context for its potential evaluation as an NMT inhibitor.

The inhibition of NMT by a myristic acid analog directly leads to the modulation of protein myristoylation. nih.gov This lipid modification is generally irreversible and can occur either co-translationally on newly synthesized proteins or post-translationally following a caspase cleavage event that exposes an internal glycine residue. frontiersin.org

The functional consequences of preventing myristoylation are significant and diverse. The attached myristoyl group often acts as a hydrophobic anchor, mediating protein localization to cellular membranes and influencing protein-protein interactions. researchgate.netub.edu For example, the myristoylation of the N-terminal SH4 domain of the c-Src kinase is essential for its membrane anchoring and subsequent signaling activity. ub.edu Similarly, the protein Lunapark requires N-myristoylation to induce morphological changes in the endoplasmic reticulum. plos.org Preventing this modification, for instance by mutating the N-terminal glycine to alanine (B10760859) (a G2A mutation) or through the use of an NMT inhibitor, disrupts these functions. plos.org Therefore, by acting as an NMT inhibitor, this compound can modulate critical cellular processes such as signal transduction and protein trafficking. frontiersin.org

Table 4: Examples of N-Myristoylated Proteins and Functional Consequences of Inhibition

| Protein | Biological Function | Consequence of Inhibited Myristoylation |

| c-Src | Signal transduction kinase | Failure to localize to the plasma membrane, loss of signaling function. ub.edu |

| ARF1 | Vesicular trafficking | Disruption of Golgi structure and function. plos.org |

| Gα subunits | G-protein coupled receptor signaling | Impaired membrane association and signal transduction. ub.edu |

| HIV-1 Gag | Viral assembly | Inability to target the plasma membrane, blocking virus particle formation. nih.gov |

| Lunapark | ER morphology | Inability to induce ER structural changes. plos.org |

Interactions with ZDHHC Enzymes and Protein S-Acylation (In Vitro)

Protein S-acylation, also known as S-palmitoylation, is a crucial reversible post-translational modification where long-chain fatty acids are attached to cysteine residues via a thioester bond. researchgate.netnih.govfrontiersin.org This process is primarily mediated by a family of 23 enzymes in mammals known as zinc finger DHHC-type containing (ZDHHC) protein acyltransferases. nih.govnih.gov These enzymes regulate the function of numerous proteins by affecting their stability, subcellular localization, and interactions. researchgate.netfrontiersin.org The catalytic mechanism of ZDHHC enzymes involves a two-step ping-pong process: first, the enzyme auto-acylates a cysteine residue within its conserved DHHC motif, and second, it transfers the acyl group to a cysteine on the substrate protein. biorxiv.org

In contrast, myristic acid is typically involved in a different type of protein acylation called N-myristoylation. This process involves the irreversible attachment of myristate to an N-terminal glycine residue of a protein, a reaction catalyzed by N-myristoyltransferase. nih.govresearchgate.net This modification is vital for various signaling events and protein functions. researchgate.net

Specific in vitro studies detailing the direct interaction of this compound with the 23-member family of ZDHHC enzymes are not extensively documented in current literature. ZDHHC enzymes show preference for certain fatty acyl-CoA substrates, with palmitoyl-CoA being a primary substrate. frontiersin.org The bulky benzyloxy group at the 3-position of the myristic acid backbone in this compound represents a significant structural difference from typical substrates like palmitic or myristic acid. This alteration would likely influence its recognition and processing by ZDHHC enzymes, but dedicated in vitro reconstitution assays are required to determine the precise nature of any potential interaction or inhibition. nih.gov

Table 1: Comparison of Protein Acylation Types

| Feature | S-Acylation (Palmitoylation) | N-Myristoylation |

|---|---|---|

| Fatty Acid | Primarily Palmitic Acid (C16:0) | Myristic Acid (C14:0) |

| Enzyme Family | ZDHHC Protein Acyltransferases | N-Myristoyltransferase (NMT) |

| Amino Acid Target | Cysteine (internal) | Glycine (N-terminal) |

| Chemical Bond | Thioester | Amide |

| Reversibility | Reversible | Generally Irreversible |

| Cellular Role | Dynamic regulation of protein localization, stability, and signaling. frontiersin.org | Anchoring proteins to membranes, signal transduction. researchgate.net |

Influence on Fatty Acid Elongation and Desaturation Pathways (In Vitro)

Fatty acid elongation and desaturation are fundamental metabolic pathways that produce a diverse range of fatty acids essential for cellular functions. Key enzymes in this process include fatty acid desaturases (FADS), such as Δ6-desaturase, which introduces double bonds into fatty acid chains. nih.gov

Research on the direct influence of this compound on these pathways is limited. However, studies on its parent molecule, myristic acid (C14:0), provide some context. In vitro experiments using primary cultures of rat hepatocytes have demonstrated that myristic acid can specifically and dose-dependently increase the activity of Δ6-desaturase. nih.gov This effect was observed for multiple substrates of the enzyme, including oleic acid (C18:1n-9), linoleic acid (C18:2n-6), and alpha-linolenic acid (C18:3n-3). nih.gov Furthermore, the specificities of enzymes like lysophosphatidic acid acyltransferase (LPAAT) and Δ9 fatty acid desaturase are critical in determining the cellular content of myristic acid and its monounsaturated product, myristoleic acid. nih.gov

The presence of the benzyloxy group at the 3-hydroxy position of this compound makes it a non-standard fatty acid. It is plausible that this modification could alter its recognition by the enzymes involved in elongation and desaturation. It might act as a competitive inhibitor or a poor substrate for these enzymes. However, without specific in vitro studies using purified enzymes or cell-based models, its precise effect remains speculative.

Cellular Uptake and Intracellular Trafficking Mechanisms (Cellular Models)

The entry of fatty acids into cells and their subsequent movement is a complex process. While some fatty acids can passively diffuse across the plasma membrane, this process is often facilitated by protein transporters. Once inside, fatty acids are rapidly esterified to Coenzyme A to form acyl-CoAs, which can then be directed to various metabolic or signaling pathways. smolecule.com

Membrane Permeation Studies in Model Systems

The ability of a molecule to cross the cell membrane is often predicted using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.net These models assess passive diffusion across a synthetic membrane. For weak acids, such as carboxylic acids, permeation is highly dependent on the protonation state of the molecule. nih.gov The neutral, protonated form of a fatty acid is significantly more membrane-permeable than its charged, anionic form. nih.gov

This compound is a carboxylic acid and thus a weak acid. pharmaffiliates.com Its permeation would be expected to follow this principle, favoring the neutral form for crossing lipid bilayers. However, the large, bulky benzyloxy group attached to the aliphatic chain could introduce steric hindrance, potentially slowing its rate of diffusion compared to unmodified myristic acid. Specific studies using model membrane systems are necessary to quantify the permeability coefficient of this compound and understand how the benzyloxy modification impacts its passive transport.

Endocytic Pathway Involvement

Beyond passive diffusion, cells can internalize substances through endocytosis, a process that involves the budding of the plasma membrane to form intracellular vesicles. frontiersin.org This is a primary route of entry for many larger molecules and nanoparticles. frontiersin.org Recent research has highlighted the intricate roles of fatty acids in modulating intracellular trafficking events, including autophagy, which is a related process. For instance, myristic acid has been shown to enhance N-myristoylation of the ARF1 protein, a key regulator of membrane trafficking. nih.gov This action, in turn, facilitates the autophagic degradation of the STING protein complex, a central component of the innate immune system. nih.gov

While these findings point to a role for myristic acid in regulating complex trafficking pathways, direct evidence for the involvement of endocytosis in the cellular uptake of this compound is not available. The structural characteristics of the molecule, particularly its benzyloxy moiety, might influence its interaction with membrane components and thereby affect its mode of entry, but this requires further investigation in cellular models. smolecule.com

Modulation of Cellular Signaling Pathways (In Vitro/Cellular Models)

Fatty acids are not just metabolic substrates; they are also potent signaling molecules that can modulate a wide array of cellular pathways. researchgate.netscirp.org Saturated fatty acids like myristic acid and palmitic acid can influence signal transduction through various mechanisms, including direct protein acylation, receptor binding, and altering the lipid composition of cellular membranes. scirp.orgresearchgate.net

Impact on Signal Transduction Cascades

The impact of this compound on specific signal transduction cascades has not been extensively characterized. However, the known roles of its parent compound, myristic acid, offer insight into potential areas of influence.

Protein N-Myristoylation: Myristic acid is a substrate for N-myristoylation, a modification critical for the function of many signaling proteins, including G-protein alpha subunits and tyrosine kinases like c-Src. researchgate.netscirp.org This modification facilitates membrane association and is essential for their signaling activity.

Innate Immune Signaling: Myristic acid has been identified as a metabolic checkpoint that regulates STING-dependent signaling. nih.gov By promoting the autophagic degradation of STING, myristic acid attenuates type I interferon responses. nih.govnih.gov

DNA Damage Response: In primary cells, saturated fatty acids, including myristic acid, have been shown to compromise the DNA damage response by reducing the induction of key proteins like p21 and Bax. plos.org

Given that this compound is a derivative of myristic acid, it could potentially interfere with these pathways. medchemexpress.com For example, it might act as an antagonist in processes requiring myristoyl-CoA or allosterically modulate the activity of signaling proteins that are normally regulated by fatty acids. However, the presence of the benzyloxy group makes it distinct from endogenous fatty acids, and dedicated studies are needed to elucidate its specific effects on these and other signal transduction cascades.

Table 2: Investigated Biological Activities of Myristic Acid (C14:0)

| Pathway/Process | Observed Effect of Myristic Acid | Cell/System Model |

|---|---|---|

| Δ6-Desaturase Activity | Increased enzyme activity. nih.gov | Cultured Rat Hepatocytes |

| STING Signaling | Attenuates IFN-β production by promoting STING degradation via autophagy. nih.govnih.gov | Macrophages, HEK293T cells |

| DNA Damage Response | Compromised induction of p21 and Bax in response to damage. plos.org | Primary Mouse Embryonic Fibroblasts |

| Protein N-Myristoylation | Serves as the substrate for N-myristoyltransferase to modify target proteins. researchgate.net | General Eukaryotic and Viral Systems |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Myristic Acid |

| Palmitic Acid |

| Oleic Acid |

| Linoleic Acid |

| Alpha-linolenic Acid |

| Myristoleic Acid |

| Palmitoyl-CoA |

| Myristoyl-CoA |

| Coenzyme A |

| p21 |

| Bax |

| ARF1 |

| STING |

Gene Expression Profiling in Response to this compound

This compound functions as a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. nih.govglpbio.com The binding of this lipid to the TLR4 receptor complex initiates a downstream signaling cascade that culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com The activation of these transcription factors leads to a profound alteration in the gene expression profile of responding immune cells, such as macrophages and dendritic cells. biosynth.com

The transcriptional response is characterized by the rapid upregulation of a wide array of genes involved in inflammation and immunity. nih.gov This includes pro-inflammatory cytokines, which are crucial for orchestrating an immune response, chemokines that recruit other immune cells to the site of activation, and co-stimulatory molecules that are essential for the subsequent activation of the adaptive immune system. biosynth.com The gene expression signature induced by this compound is therefore indicative of a classical pro-inflammatory response, geared towards pathogen defense and immune mobilization. While direct, comprehensive gene expression profiling studies specifically for this compound are not extensively published, the profile can be inferred from its known mechanism as a TLR4 agonist.

| Gene Category | Specific Gene | Function |

|---|---|---|

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Key mediator of acute inflammation |

| Pro-inflammatory Cytokines | Interleukin-6 (IL-6) | Pleiotropic cytokine with roles in inflammation and B-cell maturation |

| Pro-inflammatory Cytokines | Interleukin-1 beta (IL-1β) | Potent pro-inflammatory cytokine |

| Chemokines | Monocyte Chemoattractant Protein-1 (MCP-1) | Recruits monocytes, memory T-cells, and dendritic cells |

| Enzymes | Cyclooxygenase-2 (COX-2) | Enzyme responsible for prostaglandin (B15479496) synthesis in inflammation |

Stereospecificity of Biological Interactions (In Vitro)

The biological activity of many chiral molecules is critically dependent on their three-dimensional structure, a phenomenon known as stereospecificity. This principle is highly relevant for this compound, where the specific "(R)" configuration at the third carbon position is essential for its potent immunological activity. biosynth.combiomol.com Interactions at the molecular level, particularly with its receptor target, are finely tuned to this specific enantiomer, meaning the alternative "(S)" enantiomer is significantly less active or inactive.

The primary molecular target of this compound is understood to be the MD-2/TLR4 receptor complex, which recognizes lipid components of pathogens. glpbio.com The binding pocket of this complex is sterically constrained, and the precise fit of the R-enantiomer is crucial for inducing the conformational changes required for receptor dimerization and signal initiation. This enantioselective binding is a common feature in pharmacology and biochemistry, where proteins, particularly receptors and enzymes, exhibit a high degree of chiral discrimination. nih.gov

The S-enantiomer, with its different spatial arrangement of the benzyloxy group, would not be expected to bind to the MD-2/TLR4 complex with the same affinity or in the correct orientation. This leads to a dramatic difference in the biological activity profile between the two enantiomers. The R-enantiomer acts as a potent agonist, while the S-enantiomer is predicted to be a very weak agonist or potentially an antagonist, although the latter is less commonly documented.

| Enantiomer | Binding Affinity to MD-2/TLR4 | Biological Activity Profile |

|---|---|---|

| This compound | High | Potent Agonist |

| S-(3)-Benzyloxy Myristic Acid | Low / Negligible | Weak or Inactive |

The enantioselective binding at the receptor level translates directly into stereodependent cellular responses. In vitro studies with immune cells demonstrate that the cellular output, such as the production and secretion of cytokines, is dependent on the stereochemistry of the stimulus. Research on other chiral immunomodulators has shown that different stereoisomers can elicit distinct cellular responses. For instance, studies on polylactide (PLA) stereoisomers revealed that while some configurations induce a broad pro-inflammatory cytokine response (IL-1β, TNF-α, IL-6), others might selectively increase only certain chemokines like MCP-1. nih.gov

Applying this principle, the R-enantiomer of 3-Benzyloxy Myristic Acid elicits a robust pro-inflammatory response from cells like macrophages, characterized by the secretion of cytokines such as TNF-α and IL-6. nih.gov In contrast, the S-enantiomer, due to its inability to effectively activate the TLR4 pathway, would fail to induce a significant cellular response. This highlights that the specific stereochemistry is the determining factor for the compound's function as an immune activator.

| Stimulus | TLR4 Pathway Activation | Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-6) |

|---|---|---|

| This compound | Strong | High |

| S-(3)-Benzyloxy Myristic Acid | Minimal / None | Negligible |

Structural Activity Relationship Sar Studies and Advanced Computational Modeling

Rational Design Principles for R-(3)-Benzyloxy Myristic Acid Analogues

The rational design of analogues of this compound is a strategic process aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This process is guided by an understanding of the molecular interactions between the ligand and its biological target. acs.org

Key structural components of this compound available for modification include the myristic acid backbone, the benzyloxy group at the 3-position, and the terminal carboxylic acid. The rational design process involves systematically altering these components to probe the structure-activity relationship (SAR). For instance, modifications to the length of the fatty acid chain can influence lipophilicity and, consequently, membrane permeability and binding affinity. mdpi.com The nature and position of the substituent on the phenyl ring of the benzyloxy group can be altered to explore electronic and steric effects on target engagement.

Fragment-based drug design (FBDD) offers a powerful strategy for the development of novel analogues. This approach involves identifying small molecular fragments that bind to the target protein and then growing or combining these fragments to create a more potent lead compound. In the context of this compound, the benzyloxy group and the myristic acid chain can be considered as distinct fragments.

To systematically explore the SAR of this compound, a focused library of analogues can be designed and synthesized. This library would encompass a range of modifications to the key structural features of the molecule. The design of this library is guided by the need to cover a diverse chemical space while maintaining a focus on the core scaffold.

The following table illustrates a hypothetical library design for the systematic exploration of SAR around the this compound scaffold.

| Modification Area | Type of Modification | Rationale |

| Fatty Acid Chain | Chain length variation (C12-C16) | To probe the effect of lipophilicity on activity. |

| Introduction of unsaturation | To alter the conformation and rigidity of the backbone. | |

| Benzyloxy Group | Phenyl ring substitution (e.g., -F, -Cl, -CH3, -OCH3) | To investigate the influence of electronic and steric effects. |

| Replacement of benzyl (B1604629) with other aromatic groups | To explore alternative binding interactions. | |

| Carboxylic Acid | Esterification or amidation | To modify polarity and cell permeability. |

| Bioisosteric replacement (e.g., tetrazole) | To improve metabolic stability and binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound and its analogues, QSAR can be a valuable tool for predicting the activity of newly designed compounds and for understanding the key molecular features that drive their biological effects.

The first step in QSAR analysis is the selection and calculation of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. researchgate.net For a series of this compound analogues, a variety of descriptors would be calculated, categorized as follows:

1D Descriptors: Molecular weight, atom count, etc.

2D Descriptors: Topological indices (e.g., Balaban index, Wiener index), connectivity indices, and 2D pharmacophore fingerprints. These describe the atom connectivity and topology of the molecule.

3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume, shape indices) and descriptors based on 3D molecular fields (e.g., CoMFA and CoMSIA fields).

The following table provides examples of molecular descriptors that could be calculated for a QSAR study of this compound analogues.

| Descriptor Class | Specific Descriptor | Information Encoded |

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Topological | Zagreb Index | Branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area (MSA) | The surface area of the molecule. |

| Electronic | Dipole Moment | The polarity of the molecule. |

| Hydrophobic | LogP | The lipophilicity of the molecule. |